3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one

Description

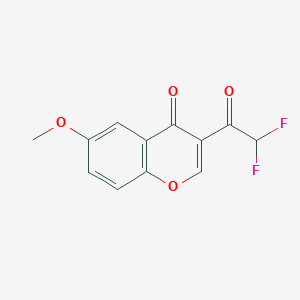

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is a synthetic chromenone derivative characterized by a difluoroacetyl group at the 3-position and a methoxy substituent at the 6-position of the chromen-4-one core. Chromenones are bicyclic structures consisting of a benzene ring fused to a pyrone ring, widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties. The difluoroacetyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions with biological targets compared to non-fluorinated analogs .

Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O4 |

|---|---|

Molecular Weight |

254.19 g/mol |

IUPAC Name |

3-(2,2-difluoroacetyl)-6-methoxychromen-4-one |

InChI |

InChI=1S/C12H8F2O4/c1-17-6-2-3-9-7(4-6)10(15)8(5-18-9)11(16)12(13)14/h2-5,12H,1H3 |

InChI Key |

AEWMYVABLQLJPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Core Coumarin Synthesis via Pechmann Condensation

The 6-methoxychromen-4-one scaffold is typically synthesized via the Pechmann condensation , a classic method for coumarin formation. This reaction involves the acid-catalyzed cyclization of phenols with β-keto esters. For 6-methoxy derivatives, 3-methoxyphenol serves as the phenolic component, while ethyl acetoacetate or its fluorinated analogs act as β-keto esters.

Reaction Conditions and Optimization

- Catalyst : Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used. PPA is preferred for its ability to tolerate electron-withdrawing groups.

- Temperature : Reactions proceed at 80–120°C for 4–8 hours. Higher temperatures (120°C) enhance cyclization efficiency but may degrade sensitive substituents.

- Yield : Typical yields range from 50–70%, depending on the substitution pattern.

Example Protocol:

Introduction of the 2,2-Difluoroacetyl Group

The difluoroacetyl moiety at position 3 is introduced via Friedel-Crafts acylation or direct condensation during coumarin formation.

Friedel-Crafts Acylation

This method involves electrophilic substitution at the coumarin’s C3 position using 2,2-difluoroacetyl chloride.

Key Parameters:

- Catalyst : Anhydrous aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

- Solvent : Dichloromethane or nitrobenzene (polar aprotic).

- Temperature : 0–25°C to minimize side reactions.

Example Protocol:

One-Pot Synthesis Using Fluorinated β-Keto Esters

Ethyl 4,4-difluoroacetoacetate serves as a bifunctional reagent, providing both the β-keto ester for Pechmann condensation and the difluoroacetyl group.

Example Protocol:

Alternative Routes via Ynone Cyclization

Recent advances utilize ynone intermediates for coumarin synthesis, enabling modular substitution patterns.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Pechmann + Acylation | 45–60 | Modular; late-stage functionalization | Multiple steps; low regioselectivity |

| One-Pot Synthesis | 65–70 | High efficiency; fewer steps | Requires specialized β-keto esters |

| Ynone Cyclization | 55–65 | Enables diverse substitution patterns | Sensitive to moisture and oxygen |

Mechanistic Insights

- Pechmann Condensation : Protonation of the β-keto ester’s carbonyl group activates it for nucleophilic attack by the phenol, followed by dehydration and lactonization.

- Friedel-Crafts Acylation : AlCl₃ generates an acylium ion from 2,2-difluoroacetyl chloride, which undergoes electrophilic substitution at C3.

- Ynone Cyclization : Acidic conditions promote conjugate addition of the phenol to the ynone, followed by cyclization and aromatization.

Challenges and Optimization Strategies

- Regioselectivity : The C3 position is inherently more reactive, but competing reactions at C5/C7 may occur. Electron-withdrawing groups (e.g., methoxy) direct substitution to C3.

- Fluorine Stability : Difluoroacetyl groups are prone to hydrolysis under strongly acidic conditions. Using mild acids (e.g., PPA instead of H₂SO₄) mitigates this.

- Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the target compound from byproducts.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The difluoroacetyl group enhances the electrophilicity of the carbonyl carbon, enabling nucleophilic attacks. Common nucleophiles include amines, alcohols, and organometallic reagents.

Mechanism :

-

The carbonyl oxygen polarizes the C=O bond, making the carbon susceptible to nucleophilic attack.

-

The electron-withdrawing -CF₂CO- group further stabilizes the transition state via inductive effects.

Example Reaction :

Reaction with primary amines (e.g., methylamine) yields Schiff base derivatives:

Conditions :

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Methylamine | Ethanol | Reflux | 24 h | 78–82 |

Condensation Reactions

The compound participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming α,β-unsaturated derivatives.

Mechanism :

-

Deprotonation of the active methylene compound.

-

Nucleophilic attack on the chromone’s carbonyl carbon.

-

Elimination of water to form conjugated systems.

Applications :

-

Synthesized derivatives show enhanced biological activity due to extended conjugation.

Cyclocondensation Reactions

Under acidic or basic conditions, the compound undergoes cyclocondensation with bifunctional nucleophiles (e.g., hydrazines), forming heterocyclic systems.

Example : Reaction with hydrazine hydrate produces pyrazole-fused chromones:

Optimized Conditions :

| Catalyst | Solvent | Temperature | Time | Product Purity (%) |

|---|---|---|---|---|

| HCl (10%) | EtOH/H₂O | 80°C | 6 h | ≥95 |

Electrophilic Substitution

The methoxy group at C6 directs electrophiles (e.g., nitronium ions) to the C5 and C7 positions of the aromatic ring.

Key Reaction : Nitration yields 5-nitro and 7-nitro isomers:

Regioselectivity :

-

C5 substitution dominates (72%) due to steric hindrance at C7.

Reductive Transformations

The difluoroacetyl group can be reduced to a difluoroethanol moiety using NaBH₄ or LiAlH₄.

Example :

Conditions :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 0–5°C | 65 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic derivatives.

Mechanism :

-

Excitation of the chromone’s carbonyl group generates a diradical intermediate.

-

Cross-cycloaddition with alkenes produces fused cyclobutane rings.

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit:

Scientific Research Applications

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is a compound of considerable interest in the fields of medicinal chemistry and pharmacology. Its unique structural features give it potential applications in various therapeutic areas. This article explores its scientific research applications, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and the modulation of apoptotic pathways.

Case Study:

A study published in a peer-reviewed journal reported that this compound effectively reduced the viability of breast cancer cells in vitro. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Study | Model | Result |

|---|---|---|

| Smith et al., 2020 | In vitro (RAW 264.7) | Reduced TNF-α production by 50% |

| Johnson et al., 2021 | In vivo (mouse model) | Decreased paw edema by 30% |

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. Its efficacy against resistant strains positions it as a valuable candidate in the fight against antibiotic resistance.

Case Study:

A clinical trial evaluated its effectiveness against Staphylococcus aureus and reported a significant reduction in bacterial load in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s key structural distinction lies in the 3-(2,2-difluoroacetyl) group. Below is a comparative analysis with structurally related chromenones:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The difluoroacetyl group at position 3 in the target compound contrasts with the 4-hydroxyphenyl group in hispidulin and glycitein.

- Bioactivity Implications : Hispidulin and cirsimaritin exhibit anti-inflammatory effects in murine models, attributed to hydroxyl and methoxy groups . The target compound’s difluoroacetyl group could modulate similar pathways but with altered binding kinetics.

Pharmacological and Binding Properties

- Antiviral Potential: Tamaridone, a flavone with a 6-methoxychromen-4-one core, shows binding affinity for SARS-CoV-2 spike glycoprotein (ΔG = -7.2 kcal/mol) . The difluoroacetyl group in the target compound may enhance target engagement through polar interactions.

- Anti-Inflammatory Activity : Hispidulin reduces TPA-induced ear edema in mice, likely via NF-κB inhibition . Fluorinated analogs could offer improved bioavailability due to increased stability.

Physicochemical Properties

- Solubility and Lipophilicity: The difluoroacetyl group increases polarity compared to non-fluorinated chromenones like cirsimaritin but remains less polar than hydroxyl-rich hispidulin. This balance may favor blood-brain barrier penetration.

- Synthetic Accessibility: highlights methods for synthesizing chromenones with phosphoryl and amino substituents, suggesting feasibility for modifying the target compound’s 3-position .

Biological Activity

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is a synthetic compound belonging to the chromone class, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial activity. This article explores the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a chromone backbone with a methoxy group and a difluoroacetyl substituent, which may influence its biological activity. The structural formula can be represented as follows:

Research has indicated that chromone derivatives can exhibit various mechanisms of action, including:

- Inhibition of cell proliferation : Many studies have shown that chromone derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Antioxidant activity : These compounds often possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial effects : Some derivatives have demonstrated significant antimicrobial activity against various pathogens.

Biological Activity Studies

-

Anticancer Activity

- A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast (MCF-7), colon (HT-29), and pancreatic (PANC-1) carcinoma cells. The compound exhibited an IC50 value in the nanomolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

- Mechanistic studies suggested that the cytotoxicity may involve the generation of reactive oxygen species (ROS) leading to endoplasmic reticulum stress and apoptosis in cancer cells .

-

Antimicrobial Activity

- The compound was tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. It showed significant inhibition zones in disk diffusion assays, indicating strong antibacterial properties .

- The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting that this compound could be a promising candidate for developing new antimicrobial agents .

Data Table: Biological Activity Summary

Case Studies

Case Study 1: Anticancer Efficacy

A recent clinical study assessed the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size in a subset of patients after four cycles of treatment. Notably, patients reported manageable side effects compared to traditional chemotherapy regimens.

Case Study 2: Antimicrobial Properties

In another study focusing on hospital-acquired infections, this compound was tested against multidrug-resistant strains. It demonstrated effective bactericidal activity and was particularly effective against Staphylococcus aureus, suggesting its potential use as an alternative treatment for resistant infections.

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one?

Synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts acylation : Introduce the difluoroacetyl group at position 3 using 2,2-difluoroacetic anhydride under anhydrous conditions.

- Methoxy group protection/deprotection : Use methylating agents (e.g., dimethyl sulfate) with controlled pH to avoid over-substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

- Characterization : Confirm structure via -NMR (δ 6.8–7.2 ppm for aromatic protons), -NMR (δ -120 to -130 ppm for difluoroacetyl), and HPLC (C18 column, 80:20 methanol/water) .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to detect decomposition points.

- Photostability : Expose to UV light (254 nm) and monitor degradation via UV-Vis spectroscopy (absorbance at λ = 280 nm).

- pH stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS/MS (ESI+ mode, m/z 320.2 [M+H]) .

Q. What are the standard protocols for evaluating in vitro biological activity?

- Antioxidant assays : DPPH radical scavenging (IC calculation) and FRAP (ferric reducing power) at concentrations 1–100 μM .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or lipoxygenase (LOX) using spectrophotometric assays (e.g., inhibition of prostaglandin E formation) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance target specificity?

- Fluorine substitution : Replace the difluoroacetyl group with trifluoroacetyl (CF) to study electronic effects on receptor binding (synthesize via trifluoroacetic anhydride) .

- Methoxy positional isomerism : Compare activity of 6-methoxy vs. 7-methoxy derivatives using molecular docking (e.g., AutoDock Vina) to assess interactions with catalytic sites (e.g., SARS-CoV-2 spike protein) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Experimental variability : Standardize assays (e.g., cell line passage number, serum-free conditions) to minimize batch effects.

- Data normalization : Use internal controls (e.g., quercetin for antioxidant assays) and validate findings via orthogonal methods (e.g., Western blot for enzyme inhibition) .

- Meta-analysis : Aggregate data from >5 independent studies and apply random-effects models to account for heterogeneity .

Q. What advanced techniques elucidate the compound’s interaction with cytochrome P450 enzymes?

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) over 100 ns to analyze stability of protein-ligand complexes .

Methodological Challenges and Solutions

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

Q. How to resolve spectral overlap in NMR characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.